molecular formula C6H8N4O3 B169886 N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide CAS No. 199340-94-8

N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide

Cat. No. B169886
CAS RN: 199340-94-8
M. Wt: 184.15 g/mol
InChI Key: VAMFAOUBRMINQR-UHFFFAOYSA-N
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Description

N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential as a therapeutic agent due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to modulate the expression of certain genes and proteins that are involved in these processes.
Biochemical and Physiological Effects
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and development of more effective formulations for drug delivery. Additionally, N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide could be investigated for its potential as a therapeutic agent in other areas of research, such as infectious diseases and metabolic disorders.

Synthesis Methods

N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step reaction process that involves the condensation of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The resulting product is then purified through recrystallization to obtain pure N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide.

Scientific Research Applications

N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit cytotoxic effects on cancer cells and anti-inflammatory properties, making it a promising candidate for drug development.

properties

CAS RN

199340-94-8

Product Name

N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C6H8N4O3/c1-3-5(10(12)13)6(9-8-3)7-4(2)11/h1-2H3,(H2,7,8,9,11)

InChI Key

VAMFAOUBRMINQR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-]

synonyms

Acetamide, N-(5-methyl-4-nitro-1H-pyrazol-3-yl)-

Origin of Product

United States

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